Differential Cytotoxicity in Leukemia: Scopoletin vs. Isoscopoletin
In a direct head-to-head comparison using human CCRF-CEM leukemia cells and the multidrug-resistant subline CEM/ADR5000, scopoletin exhibited greater potency against drug-sensitive cells (IC50 2.6 μM) compared to isoscopoletin (IC50 4.0 μM). However, both compounds demonstrated identical potency against the multidrug-resistant subline (IC50 1.6 μM) [1]. This differential sensitivity indicates that resistance mechanisms impact the two isomers unequally, with scopoletin showing a higher resistance index (calculated as IC50(resistant)/IC50(sensitive)) than isoscopoletin [1].
| Evidence Dimension | Cytotoxicity (IC50) against drug-sensitive and multidrug-resistant leukemia cell lines |
|---|---|
| Target Compound Data | CCRF-CEM: IC50 = 4.0 μM; CEM/ADR5000: IC50 = 1.6 μM |
| Comparator Or Baseline | Scopoletin: CCRF-CEM IC50 = 2.6 μM; CEM/ADR5000 IC50 = 1.6 μM |
| Quantified Difference | Scopoletin is 1.54-fold more potent against sensitive cells; identical potency against resistant cells |
| Conditions | Cell proliferation assay using human CCRF-CEM leukemia cells and multidrug-resistant subline CEM/ADR5000 |
Why This Matters
Selecting isoscopoletin over scopoletin may be preferable in models where drug-resistance mechanisms differentially affect potency, as isoscopoletin exhibits a more consistent potency across sensitive and resistant phenotypes.
- [1] Adams M, Efferth T, Bauer R. Activity-guided isolation of scopoletin and isoscopoletin, the inhibitory active principles towards CCRF-CEM leukaemia cells and multi-drug resistant CEM/ADR5000 cells, from Artemisia argyi. Planta Med. 2006 Jul;72(9):862-4. doi: 10.1055/s-2006-947165. View Source
